1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione
CAS No.: 899782-52-6
Cat. No.: VC5954632
Molecular Formula: C23H20N2O2
Molecular Weight: 356.425
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899782-52-6 |
|---|---|
| Molecular Formula | C23H20N2O2 |
| Molecular Weight | 356.425 |
| IUPAC Name | 3-(4-methylphenyl)-1-[(3-methylphenyl)methyl]quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C23H20N2O2/c1-16-10-12-19(13-11-16)25-22(26)20-8-3-4-9-21(20)24(23(25)27)15-18-7-5-6-17(2)14-18/h3-14H,15H2,1-2H3 |
| Standard InChI Key | GFIFRMDXIWGVOL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC(=C4)C |
Introduction
Chemical Identity and Structural Analysis
The molecular formula of 1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is C24H21N3O2, with a molecular weight of 383.45 g/mol. Its IUPAC name reflects the substitution pattern: the quinazoline-2,4-dione core is functionalized at the 1-position with a 3-methylbenzyl group and at the 3-position with a p-tolyl ring. Key structural features include:
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Quinazoline-dione core: The bicyclic system consists of a benzene ring fused to a pyrimidine-2,4-dione, providing a planar, electron-deficient framework conducive to π-π stacking and hydrogen bonding .
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3-Methylbenzyl substituent: A benzyl group with a meta-methyl substitution introduces steric bulk and modulates electronic properties via inductive effects.
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p-Tolyl group: The para-methylphenyl substituent enhances lipophilicity and may influence binding interactions in biological systems.
Comparative analysis with structurally similar compounds, such as 3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (VC15047678), reveals that the absence of an oxadiazole ring in the target compound simplifies its synthesis but may reduce rigidity and binding specificity.
Synthetic Methodologies
The synthesis of quinazoline-dione derivatives typically involves multi-step sequences combining cyclocondensation, cross-coupling, and functional group transformations. For 1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione, a plausible route includes:
Formation of the Quinazoline-dione Core
Quinazoline-2,4-diones are often synthesized from anthranilic acid derivatives via cyclization with urea or its analogs. For example, heating methyl anthranilate with urea in acidic conditions yields the unsubstituted quinazoline-2,4-dione, which can be further functionalized .
N-Alkylation at the 1- and 3-Positions
Introducing the 3-methylbenzyl and p-tolyl groups likely involves nucleophilic substitution or palladium-catalyzed cross-coupling. A two-step alkylation strategy could be employed:
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1-Position substitution: Treating quinazoline-2,4-dione with 3-methylbenzyl bromide in the presence of a base like sodium hydride.
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3-Position substitution: Subsequent reaction with p-tolylboronic acid via Suzuki-Miyaura coupling under palladium catalysis .
Yields for such reactions typically range from 40% to 75%, depending on steric and electronic factors . Catalysts such as Pd(PPh3)4 and ligands like XPhos enhance coupling efficiency, while solvents such as toluene or dichloromethane are commonly used .
Biological Activities and Mechanisms
While direct pharmacological data for 1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione are unavailable, structurally related compounds exhibit notable bioactivities:
Anticancer Properties
Analogous derivatives intercalate DNA or inhibit tyrosine kinases. Molecular docking studies suggest that the quinazoline-dione core binds to the ATP pocket of EGFR (epidermal growth factor receptor), with substituents modulating affinity.
Optical Applications
Benzo[f]quinazoline-diones exhibit strong fluorescence (λem = 450–500 nm), making them candidates for organic light-emitting diodes (OLEDs). The p-tolyl group’s electron-donating effects may redshift emission wavelengths .
Physicochemical Properties and Stability
Key properties inferred from analogs include:
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Solubility: Low aqueous solubility (<0.1 mg/mL) due to lipophilic substituents; soluble in DMSO or DMF.
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Melting Point: Estimated 180–190°C based on thermal analysis of VC15047678.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strong acids or bases.
Industrial and Research Applications
Pharmaceutical Development
As a scaffold for antimicrobial or anticancer agents, this compound could be optimized via:
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Structure-activity relationship (SAR) studies: Modifying substituents at the 1- and 3-positions to enhance potency .
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Prodrug formulations: Incorporating hydrolyzable groups to improve bioavailability.
Material Science
The planar aromatic system and fluorescence properties suggest utility in:
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